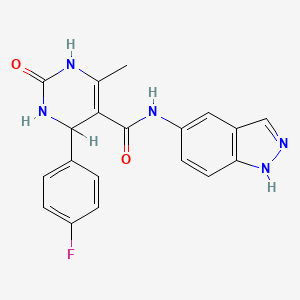
グアナベンズ酢酸塩
説明
グアナベンズ酢酸塩は、主に降圧剤として使用される中枢作用性α2アドレナリン作動薬です。 脳の中枢αアドレナリン受容体を刺激することで血圧を低下させることが知られており、その結果、脳から末梢循環系への交感神経の出力量が減少します 。 グアナベンズ酢酸塩は、潜在的な抗炎症作用や、さまざまな病的状態の治療における役割についても研究されています .
作用機序
グアナベンズ酢酸塩は、中枢αアドレナリン受容体を刺激することで降圧作用を発揮します。この刺激は、心臓、腎臓、末梢血管への交感神経の出力量の減少につながります。 その結果、収縮期血圧と拡張期血圧が低下し、脈拍数がわずかに低下します 。 グアナベンズ酢酸塩を慢性的に投与すると、末梢血管抵抗も低下します .
類似の化合物:
グアナオキサベン: 同様の降圧作用を持つ別のα2アドレナリン作動薬.
グアナベンズ酢酸塩の独自性: グアナベンズ酢酸塩は、α2アドレナリン受容体に対する特定の結合親和性と選択性においてユニークです。 その潜在的な抗炎症作用とsiRNAの効力を高める能力は、他の同様の化合物とのさらなる区別点です .
科学的研究の応用
グアナベンズ酢酸塩は、幅広い科学研究に応用されています。
生化学分析
Biochemical Properties
Guanabenz acetate interacts with alpha-2A and alpha-2B adrenergic receptors . As an agonist, it binds to these receptors and activates them . This interaction is crucial for its antihypertensive effect .
Cellular Effects
Guanabenz acetate has been found to have significant effects on various types of cells. For instance, it has been shown to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs (hsiRNAs), yielding a significant decrease in hsiRNA IC50 . This suggests that Guanabenz acetate can enhance the cellular uptake and efficacy of certain biomolecules .
Molecular Mechanism
The molecular mechanism of Guanabenz acetate’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature, leading to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz acetate also causes a decrease in peripheral vascular resistance .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Guanabenz acetate in laboratory settings are limited, it has been shown that Guanabenz acetate can have long-term effects on cellular function. For instance, it has been found to markedly increase the cellular internalization and target mRNA silencing of hsiRNAs .
Dosage Effects in Animal Models
In animal models, Guanabenz acetate has been shown to have significant effects. For instance, intraperitoneal administration of Guanabenz acetate for 25 days to obese rats resulted in a significant decrease in body weight compared to the baseline values .
Metabolic Pathways
Guanabenz acetate is metabolized in the liver
Transport and Distribution
Guanabenz acetate is absorbed from the gastrointestinal tract, with approximately 75% of the drug being absorbed
Subcellular Localization
Given its mechanism of action, it is likely that Guanabenz acetate interacts with alpha-2 adrenergic receptors, which are located on the cell membrane .
準備方法
合成経路と反応条件: グアナベンズ酢酸塩は、2,6-ジクロロベンズアルデヒドとアミノグアニジンを縮合させることで合成されます。 この反応は、シッフ塩基の形成、続いて酢酸の付加による酢酸塩の形成を伴います .
工業生産方法: 工業的な環境では、グアナベンズ酢酸塩の合成は次の手順で行われます。
縮合反応: 2,6-ジクロロベンズアルデヒドとアミノグアニジンを適切な溶媒の存在下で反応させて、シッフ塩基を形成します。
酢酸塩の形成: 次に、シッフ塩基を酢酸で処理して、グアナベンズ酢酸塩を生成します。
反応の種類:
還元: グアナベンズ酢酸塩を含む還元反応は、広範囲にわたって研究されていません。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用できます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は対応するカルボン酸を生成する可能性があり、一方、置換反応は芳香族環にさまざまな官能基を導入する可能性があります .
類似化合物との比較
Guanoxabenz: Another alpha-2 adrenergic agonist with similar antihypertensive properties.
Guanfacine: Used to treat hypertension and attention deficit hyperactivity disorder (ADHD), it has a similar mechanism of action.
Clonidine: A widely used alpha-2 adrenergic agonist for treating hypertension and certain psychiatric disorders.
Uniqueness of Guanabenz Acetate: Guanabenz acetate is unique in its specific binding affinity and selectivity for alpha-2 adrenergic receptors. Its potential anti-inflammatory properties and ability to enhance the efficacy of siRNAs further distinguish it from other similar compounds .
特性
CAS番号 |
23256-50-0 |
|---|---|
分子式 |
C10H12Cl2N4O2 |
分子量 |
291.13 g/mol |
IUPAC名 |
acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4) |
InChIキー |
MCSPBPXATWBACD-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |
異性体SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl |
正規SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |
外観 |
White to off-white solid powder. |
Color/Form |
White solid from acetonitrile White to almost white powde |
melting_point |
227-229 °C (decomposition) |
Key on ui other cas no. |
23256-50-0 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
5051-62-7 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Solubility of 50 mg/ml in alcohol at 25 °C In water, 11 mg/ml @ 25 °C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2,6 Dichlorobenzylideneaminoguanidine 2,6-Dichlorobenzylideneaminoguanidine Acetate Wyeth-Ayerst, Guanabenz Acetate, Guanabenz BR 750 BR-750 BR750 Guanabenz Guanabenz Acetate Guanabenz Acetate Wyeth-Ayerst Guanabenz Monoacetate Monoacetate, Guanabenz WY 8678 WY-8678 WY8678 Wyeth Ayerst of Guanabenz Acetate Wyeth-Ayerst of Guanabenz Acetate Wytensin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1672342.png)
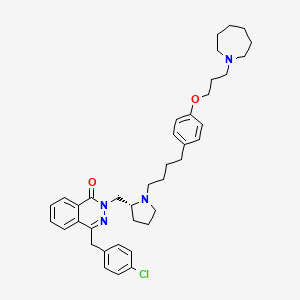

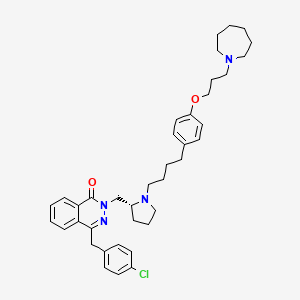

![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)
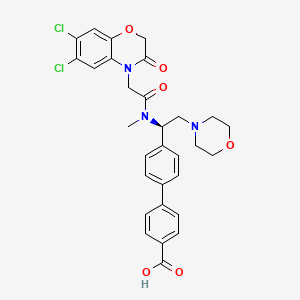
![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)
![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)
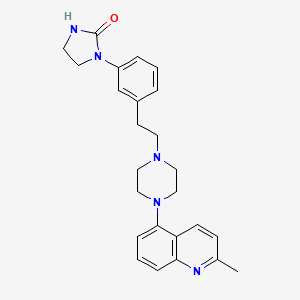
![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)
